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Introduction
The divinylcyclopropane-cycloheptadiene rearrangement (DVCPR) is a powerful pericyclic

reaction in organic synthesis for the construction of seven-membered rings. This[1][1]-

sigmatropic rearrangement, conceptually related to the Cope rearrangement, is driven by the

release of strain from the three-membered cyclopropane ring, providing a strong

thermodynamic driving force. Tandem sequences that capitalize on the in situ formation of a

divinylcyclopropane intermediate followed by its spontaneous rearrangement offer an efficient

and atom-economical approach to complex molecular architectures, particularly those found in

biologically active natural products. These tandem reactions often proceed with high

stereoselectivity, enabling the construction of multiple stereocenters in a single operation. This

document provides an overview of the applications of tandem DVCPR reactions, detailed

experimental protocols for key transformations, and quantitative data for various substrates.

Core Principles and Mechanistic Overview
The divinylcyclopropane-cycloheptadiene rearrangement proceeds through a concerted, boat-

like transition state. A critical requirement for the rearrangement is that the divinylcyclopropane

must adopt a cis configuration on the cyclopropane ring. trans-Divinylcyclopropanes do not

undergo the rearrangement directly but can often be isomerized to the cis-isomer under
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thermal or catalytic conditions. The stereochemistry of the vinyl groups is translated into the

stereochemistry of the resulting cycloheptadiene, making the reaction highly stereospecific.

Tandem reactions are designed to generate the reactive cis-divinylcyclopropane intermediate,

which then undergoes the rearrangement in the same pot. A common strategy involves the

rhodium-catalyzed cyclopropanation of a diene with a vinyldiazoacetate. This reaction typically

favors the formation of the cis-divinylcyclopropane, which then readily rearranges to the

cycloheptadiene product.

cis-Divinylcyclopropane

Boat-like Transition State

Cycloheptadiene

Rearrangement

Click to download full resolution via product page

Applications in Natural Product Synthesis
The tandem divinylcyclopropane-cycloheptadiene rearrangement has been a key strategy in

the total synthesis of numerous complex natural products, enabling the efficient construction of

their challenging seven-membered ring systems.

Total Synthesis of (±)-Tremulenolide A
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Davies and coworkers utilized a rhodium-catalyzed tandem

cyclopropanation/divinylcyclopropane-cycloheptadiene rearrangement as the key step in the

total synthesis of the sesquiterpene (±)-tremulenolide A.[2] The reaction between a

vinyldiazoacetate and a 1,3-diene efficiently constructed the bicyclo[5.3.0]decane core of the

natural product.

Total Synthesis of (±)-Gelsemine
In their landmark total synthesis of the complex alkaloid (±)-gelsemine, Danishefsky and

coworkers employed a divinylcyclopropane-cycloheptadiene rearrangement to construct the

central seven-membered ring of the gelsemine core.[3]

Total Synthesis of (±)-Scopadulcic Acid B
The research group of Overman implemented a divinylcyclopropane rearrangement as a

pivotal step in their total synthesis of the diterpene (±)-scopadulcic acid B.[1]

Quantitative Data for Tandem DVCPR Reactions
The following tables summarize representative quantitative data for tandem reactions initiated

by the divinylcyclopropane-cycloheptadiene rearrangement, showcasing the versatility and

efficiency of this methodology.

Table 1: Rhodium-Catalyzed Tandem Cyclopropanation/DVCPR of Vinyldiazoacetates and

Dienes
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Table 2: Gold-Catalyzed and Other Metal-Catalyzed Tandem Reactions
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Experimental Protocols
Protocol 1: Davies' Rhodium-Catalyzed [4+3]
Cycloaddition (Tandem Cyclopropanation/DVCPR)
This protocol describes a general procedure for the rhodium(II)-catalyzed reaction between a

vinyldiazoacetate and a 1,3-diene to form a bicyclic cycloheptadiene ester.[2]

Materials:
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Vinyldiazoacetate

1,3-Diene

Rhodium(II) acetate dimer (Rh₂(OAc)₄)

Anhydrous pentane

Syringe pump

Standard glassware for inert atmosphere reactions

Procedure:

To a solution of the 1,3-diene (1.2 equivalents) in anhydrous pentane (0.1 M) under an argon

atmosphere at room temperature, add a catalytic amount of rhodium(II) acetate dimer (1 mol

%).

Prepare a solution of the vinyldiazoacetate (1.0 equivalent) in anhydrous pentane.

Using a syringe pump, add the vinyldiazoacetate solution dropwise to the reaction mixture

over a period of 4-6 hours. The disappearance of the diazo compound can be monitored by

the fading of its characteristic yellow color.

After the addition is complete, stir the reaction mixture for an additional hour at room

temperature.

Remove the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to afford the bicyclic cycloheptadiene ester.
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Start

Set up reaction under Argon:
1,3-Diene and Rh₂(OAc)₄ in pentane

Prepare vinyldiazoacetate solution in pentane

Slowly add vinyldiazoacetate solution via syringe pump

Stir for 1 hour post-addition

Remove solvent in vacuo

Purify by flash chromatography

End
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Protocol 2: Thermal Divinylcyclopropane
Rearrangement
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This protocol provides a general method for the thermal rearrangement of a pre-formed

divinylcyclopropane, which is often generated in a preceding step and used directly.[7]

Materials:

Divinylcyclopropane precursor (e.g., silyl enol ether of a vinylcyclopropyl ketone)

High-boiling point solvent (e.g., toluene, xylene) or neat conditions

Apparatus for heating under an inert atmosphere (e.g., oil bath, heating mantle)

Procedure:

Place the divinylcyclopropane precursor in a round-bottom flask equipped with a reflux

condenser under an argon atmosphere.

If a solvent is used, add the anhydrous solvent to the flask.

Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 230 °C,

depending on the substrate).

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas

chromatography (GC).

Once the reaction is complete, cool the mixture to room temperature.

If a solvent was used, remove it under reduced pressure.

Purify the crude product by distillation or flash column chromatography.
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Start

Set up reaction under Argon:
Divinylcyclopropane precursor (neat or in solvent)

Heat to desired temperature (80-230 °C)

Monitor reaction progress (TLC, GC)

Cool to room temperature

Reaction complete

Solvent removal (if applicable)

Purify by distillation or chromatography

End
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Signaling Pathways and Logical Relationships
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The tandem reactions often involve a logical sequence of events where the formation of one

key intermediate directly leads to the next transformation. The following diagram illustrates the

logical relationship in a tandem cyclopropanation/divinylcyclopropane-cycloheptadiene

rearrangement.

Reaction Inputs

Tandem Process

Reaction Output

1,3-Diene

Cyclopropanation

Vinyldiazoacetate Rh₂(OAc)₄

cis-Divinylcyclopropane
(in situ intermediate)

Divinylcyclopropane-Cycloheptadiene
Rearrangement

Cycloheptadiene Product

Click to download full resolution via product page

Conclusion
Tandem reactions initiated by the divinylcyclopropane-cycloheptadiene rearrangement

represent a highly effective and elegant strategy for the synthesis of complex molecules
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containing seven-membered rings. The ability to generate the reactive divinylcyclopropane

intermediate in situ, followed by a spontaneous and stereospecific rearrangement, offers

significant advantages in terms of efficiency and atom economy. The protocols and data

presented herein provide a valuable resource for researchers in organic synthesis and drug

discovery, facilitating the application of this powerful transformation in their own research

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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